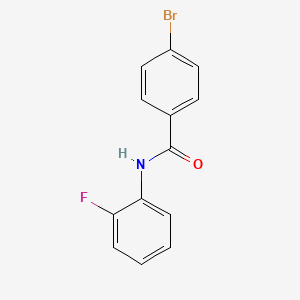

4-bromo-N-(2-fluorophenyl)benzamide

Description

4-Bromo-N-(2-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a 4-bromobenzoyl group linked via an amide bond to a 2-fluorophenylamine moiety. The fluorine substituent at the ortho position of the phenyl ring introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

4-bromo-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBSSDCOFAYXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluorophenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-fluoroaniline.

Amidation Reaction: The 4-bromobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form this compound.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Handling large quantities of 4-bromobenzoic acid and 2-fluoroaniline.

Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-azido-N-(2-fluorophenyl)benzamide or 4-thiocyanato-N-(2-fluorophenyl)benzamide can be formed.

Oxidation and Reduction Products: Oxidation may yield products like 4-bromo-N-(2-fluorophenyl)benzoic acid, while reduction may produce 4-bromo-N-(2-fluorophenyl)benzylamine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(2-fluorophenyl)benzamide is C13H10BrFNO. The presence of bromine and fluorine atoms enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological pathways, making it a candidate for drug development targeting specific diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that halogenated benzamides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Amoxicillin | 32 | Escherichia coli |

The MIC value of 16 µg/mL against Staphylococcus aureus suggests that this compound could be a promising candidate for further development as an antimicrobial agent.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. It can be utilized in the synthesis of pharmaceuticals and other specialty chemicals.

Example Reaction:

The compound can be involved in coupling reactions to form new carbon-carbon bonds, facilitating the creation of diverse chemical entities.

The biological activity of this compound extends beyond antimicrobial effects. It has been studied for:

- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, making it relevant for conditions like arthritis.

- Enzyme Inhibition: The compound's ability to interact with enzymes suggests its role in modulating biochemical pathways, which could be beneficial in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluorophenyl)benzamide depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

The biological and physical properties of benzamide derivatives are highly dependent on substituents attached to the aniline ring. Key comparisons include:

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds reveal how substituents dictate packing patterns:

*Note: Direct crystallographic data for this compound is absent, but trends suggest fluorine’s smaller size and lower polarity may reduce steric hindrance compared to nitro or hydroxy groups.

Biological Activity

4-Bromo-N-(2-fluorophenyl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities. The presence of halogen substituents, such as bromine and fluorine, enhances the compound's lipophilicity and may significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features include:

- A bromine atom at the para position of the benzamide.

- A fluorine atom on the ortho position of the phenyl ring.

This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of compounds in this class often include:

- Antimicrobial Activity : Some benzamide derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Benzamides can modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Contains an amino group instead of bromo | Antimicrobial |

| 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Different substituent on phenyl ring | Anti-inflammatory |

| 4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Chlorine substituent instead of bromo | Antitumor |

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells, with IC50 values indicating effective cytotoxicity.

In a comparative study, a derivative demonstrated an IC50 value of against U87 cells, suggesting that modifications in substituents can enhance anticancer activity .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.

- Modulation of Cell Cycle : Compounds can induce cell cycle arrest at different phases, particularly the G1 and S phases, leading to reduced cell viability .

Case Studies

- Antifungal Activity : A related study reported that certain benzamide derivatives exhibited antifungal activity against pathogens like Botrytis cinerea, highlighting the potential for therapeutic applications beyond oncology .

- Neuroprotective Effects : Another investigation into benzamides indicated neuroprotective properties, suggesting that structural modifications could lead to new treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.